2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
CAS No.: 864918-04-7
Cat. No.: VC6781793
Molecular Formula: C18H14F3N3OS2
Molecular Weight: 409.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 864918-04-7 |
|---|---|
| Molecular Formula | C18H14F3N3OS2 |
| Molecular Weight | 409.45 |
| IUPAC Name | 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25) |
| Standard InChI Key | KHFNIGSXRZPFMJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound is defined by the molecular formula C₁₈H₁₄F₃N₃OS₂ and a molecular weight of 409.45 g/mol . Its IUPAC name, 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, reflects its three primary structural components:
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Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.
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Thioether linkage: A sulfur atom connecting the thiadiazole ring to the acetamide group.
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Trifluoromethyl-substituted phenyl group: A para-substituted phenyl ring with a -CF₃ group, enhancing lipophilicity and metabolic stability .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 864918-04-7 | |
| Molecular Formula | C₁₈H₁₄F₃N₃OS₂ | |
| Molecular Weight | 409.45 g/mol | |
| SMILES | CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| InChIKey | KHFNIGSXRZPFMJ-UHFFFAOYSA-N |
Synthesis and Characterization
Analytical Characterization
Structural confirmation relies on spectroscopic methods:
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NMR spectroscopy: Identifies proton environments, particularly the trifluoromethyl group’s deshielding effect .
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Mass spectrometry: Validates molecular weight via [M+H]⁺ peaks at m/z 409.45.
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IR spectroscopy: Detects carbonyl (C=O) stretches near 1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.
Physicochemical Properties
Solubility and Stability
Experimental solubility data remain unreported, but predictions based on structural analogs suggest:
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Lipophilicity: High logP (~4.2) due to the trifluoromethyl and aromatic groups, favoring membrane permeability .
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Stability: Resistance to hydrolysis under acidic conditions, attributed to the electron-withdrawing -CF₃ group.
Table 2: Predicted Physicochemical Properties
| Property | Value/Description | Basis |
|---|---|---|
| LogP | ~4.2 | Trifluoromethyl group |
| Melting Point | Not reported | – |
| Solubility in Water | Low | High lipophilicity |
Biological Activities and Mechanisms
Table 3: Biological Activities of Analogous Thiadiazoles
Applications and Industrial Relevance
Pharmaceutical Development
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Central nervous system (CNS) agents: Structural similarity to acetazolamide suggests potential in epilepsy treatment .
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Antimicrobials: Thiadiazole derivatives are explored as broad-spectrum antibiotics .
Agrochemical Uses
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Herbicides: Thioacetamide derivatives inhibit plant acetyl-CoA carboxylase.
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Fungicides: The thiadiazole core disrupts fungal ergosterol synthesis.
Comparative Analysis with Structural Analogs
Role of Substituents
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Trifluoromethyl vs. methyl groups: The -CF₃ group enhances metabolic stability compared to -CH₃ .
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Thioether vs. ether linkages: Sulfur’s polarizability improves binding to metalloenzymes .
Table 4: Impact of Substituents on Bioactivity
| Substituent | Effect on Activity | Example Compound |
|---|---|---|
| -CF₃ | Increased lipophilicity and stability | 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
| -OCH₃ | Enhanced solubility | Methazolamide |
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